molecular formula C21H18N2O2S B2615035 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 941895-86-9

2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2615035
CAS No.: 941895-86-9
M. Wt: 362.45
InChI Key: ANPSQFMUUBULGJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Researchers have synthesized various fused oxazine compounds, including derivatives closely related to the specified chemical structure, to explore their potential chemical and pharmacological activities. For example, Mahmoud et al. (2017) synthesized novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, evaluating their antioxidant and anticancer activities. These compounds are expected to possess considerable chemical and pharmacological activities due to their unique structural features (Mahmoud, El‐Bordany, & Elsayed, 2017).

Antimicrobial Activity

Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the versatility of oxazine-related compounds in developing potential antimicrobial agents. Habib et al. (2012) prepared compounds that underwent testing against various microorganisms, indicating the broad potential of these derivatives in antimicrobial research (Habib, Hassan, & El‐Mekabaty, 2012).

Antitumor Activity

The exploration of 1,3,5-trisubstituted 2-pyrazoline derivatives for antitumor applications highlights the potential of oxazine compounds in cancer therapy. Insuasty et al. (2012) synthesized derivatives containing thiophene and benzodioxol moieties, assessing their in vitro antitumor activity. The results indicated significant activity against various cancer cell lines, underscoring the importance of structural diversity in medicinal chemistry (Insuasty, Chamizo, Muñoz, Tigreros, Quiroga, Abonía, Nogueras, & Cobo, 2012).

Novel Heterocyclic Syntheses

El-Khamry et al. (2007) utilized a benzoxazinone derivative as a starting material to prepare novel pyrazoloquinazolinone and quinazolinone derivatives. This study demonstrates the flexibility of oxazine-based compounds in the synthesis of complex heterocyclic structures, which could have various applications in drug design and organic chemistry (El-Khamry, Shiba, Shalaby, & alaha, 2007).

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-16-8-6-14(7-9-16)18-12-19-17-4-2-3-5-20(17)25-21(23(19)22-18)15-10-11-26-13-15/h2-11,13,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPSQFMUUBULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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